An In-depth Technical Guide to the Physical and Chemical Properties of Glycine Tert-Butyl Ester
An In-depth Technical Guide to the Physical and Chemical Properties of Glycine Tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Glycine (B1666218) tert-butyl ester is a pivotal derivative of the amino acid glycine, widely employed in organic synthesis, particularly in the realm of peptide chemistry and pharmaceutical development. Its strategic application stems from the protective nature of the tert-butyl group for the carboxylic acid functionality of glycine. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and its role in synthetic strategies.
Core Properties of Glycine Tert-Butyl Ester
Glycine tert-butyl ester is most commonly handled and stored as its hydrochloride salt, which exhibits greater stability and ease of handling as a crystalline solid.[1][2][3] The free ester is a liquid at room temperature.[4][5]
Physical Properties
The physical characteristics of both the free ester and its hydrochloride salt are summarized below.
Table 1: Physical Properties of Glycine Tert-Butyl Ester and its Hydrochloride Salt
| Property | Glycine tert-butyl ester (Free Base) | Glycine tert-butyl ester hydrochloride |
| Appearance | Colorless liquid | White to off-white crystalline powder[1][6] |
| Molecular Formula | C₆H₁₃NO₂[7] | C₆H₁₄ClNO₂[8] |
| Molecular Weight | 131.17 g/mol [7] | 167.63 g/mol [8] |
| Boiling Point | 65-67 °C at 20 mmHg[4][6]29-31 °C at 3 hPa[5] | 247.17 °C at 760 mmHg (Predicted)[2] |
| Melting Point | 148-150 °C[5] | 141-143 °C[2][9][10] |
| Density | 0.96 g/cm³ at 20 °C[5] | 1.062 g/cm³ (Predicted)[2] |
| Refractive Index (n²⁰D) | 1.4237[4] | 1.522 (Predicted)[2] |
Solubility
Table 2: Solubility Profile
| Compound | Soluble In | Sparingly/Slightly Soluble In | Insoluble In |
| Glycine tert-butyl ester | Acetone (B3395972), Methanol[11] | Ethanol[11] | Water[11] |
| Glycine tert-butyl ester HCl | Water, Methanol (B129727), Ethanol[1][2] | - | Ether, n-hexane[1] |
Spectral Data
Spectroscopic analysis is crucial for the characterization and purity assessment of Glycine tert-butyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide definitive structural confirmation.
Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Nucleus | Group | Approximate Chemical Shift (ppm) | Multiplicity |
| ¹H | -C(CH ₃)₃ (tert-butyl) | ~1.47 | Singlet |
| ¹H | -CH ₂-NH₂ (alpha-protons) | ~3.32 | Singlet |
| ¹H | -CH₂-NH ₂ (amine protons) | Variable (broad singlet) | Singlet |
| ¹³C | -C (CH₃)₃ (quaternary carbon) | ~81.0 | - |
| ¹³C | -C(C H₃)₃ (methyl carbons) | ~28.0 | - |
| ¹³C | -C H₂-NH₂ (alpha-carbon) | ~44.0 | - |
| ¹³C | -C =O (carbonyl carbon) | ~173.0 | - |
Infrared (IR) Spectroscopy
The IR spectrum of Glycine tert-butyl ester exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include:
-
N-H stretch: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.
-
C-H stretch: Sharp peaks around 2850-2980 cm⁻¹ for the aliphatic C-H bonds.
-
C=O stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O stretch: Bands in the 1150-1250 cm⁻¹ region corresponding to the C-O single bond of the ester.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (131.17).
Chemical Properties and Reactivity
Role as a Protecting Group
The primary chemical utility of Glycine tert-butyl ester lies in the protective nature of the tert-butyl group.[6] This group is highly stable under neutral and basic conditions, making it an ideal choice for protecting the carboxylic acid of glycine during multi-step syntheses, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[6] The steric hindrance provided by the bulky tert-butyl group shields the ester's carbonyl carbon from nucleophilic attack.[6]
Acid-Catalyzed Deprotection
The tert-butyl ester group is readily cleaved under acidic conditions to regenerate the free carboxylic acid.[12] This lability is due to the formation of a stable tertiary carbocation (tert-butyl cation) upon protonation of the ester oxygen.[12][13]
Common reagents for deprotection include:
-
Trifluoroacetic acid (TFA): Often used neat or in a solvent like dichloromethane (B109758) (DCM).[13]
-
Formic acid: A milder option suitable for sensitive substrates.[12]
-
Anhydrous HCl: Can be used in various organic solvents.[12]
-
Lewis acids: Zinc bromide (ZnBr₂) can be employed for chemoselective deprotection.[14]
The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the carbon-oxygen bond to form the carboxylic acid and a tert-butyl cation. The cation is then typically neutralized by deprotonation to form isobutene.[13][15]
Caption: Role of Glycine tert-butyl ester in peptide synthesis.
Experimental Protocols
Synthesis via the Azidoacetate Route
A reliable method for preparing Glycine tert-butyl ester is detailed in Organic Syntheses.[4] This two-step process begins with the synthesis of t-butyl azidoacetate, followed by its reduction to the desired product.
Step A: Synthesis of t-Butyl Azidoacetate
-
Reaction Setup: In a 300-mL round-bottomed flask equipped with a reflux condenser, combine 30 g (0.2 mole) of t-butyl chloroacetate, 24 g (0.37 mole) of sodium azide, and 90 mL of 60% (v/v) acetone-water.[4]
-
Reflux: Heat the heterogeneous mixture under reflux on a steam bath for 18 hours.[4]
-
Workup: Distill off the acetone and add 15 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 25-mL portions of ether.[4]
-
Drying and Distillation: Combine the organic layers and dry over anhydrous sodium sulfate. Distill off the ether and fractionate the residual oil under reduced pressure to collect t-butyl azidoacetate.[4]
Step B: Synthesis of Glycine t-Butyl Ester
-
Hydrogenation Setup: In a 500-mL suction filtration flask equipped with a gas inlet tube and a magnetic stirrer, place a solution of 28.9 g (0.18 mole) of t-butyl azidoacetate in 150 mL of methanol and 0.7 g of 5% palladium-on-charcoal catalyst.[4]
-
Hydrogenation: Sweep the flask with nitrogen for 5 minutes, then replace with hydrogen. Pass hydrogen over the stirred mixture for 10 hours.[4]
-
Isolation of Phosphite (B83602) Salt: Displace the hydrogen with nitrogen, filter off the catalyst, and add 15 g (0.18 mole) of phosphorous acid to the filtrate. Warm to dissolve, then cool to room temperature. Add 150 mL of ether slowly and cool at 0°C for 12 hours to precipitate the glycine t-butyl ester phosphite.[4]
-
Liberation of Free Ester: Add the phosphite salt (32 g, 0.15 mole) to a well-cooled 6N sodium hydroxide (B78521) solution with stirring until dissolved.[4]
-
Extraction and Purification: Extract the solution with three 20-mL portions of ether. Dry the combined ether extracts over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the residue to yield pure Glycine tert-butyl ester.[4]
Caption: Workflow for the synthesis of Glycine tert-butyl ester.
Purification Protocols
Distillation of the Free Base
To obtain high-purity Glycine tert-butyl ester, distillation under reduced pressure is effective for separating it from non-volatile impurities.[6]
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude Glycine tert-butyl ester in the distillation flask.
-
Gradually reduce the pressure and gently heat the flask.
-
Collect the fraction boiling at the appropriate temperature and pressure (e.g., 65-67 °C at 20 mmHg).[4]
Recrystallization of the Hydrochloride Salt
The hydrochloride salt is typically purified by precipitation or recrystallization.[6]
-
Dissolve the crude Glycine tert-butyl ester (free base) in a suitable anhydrous organic solvent, such as diethyl ether.[6]
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution. The hydrochloride salt will precipitate out as a white solid.[6]
-
Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.
Conclusion
Glycine tert-butyl ester and its hydrochloride salt are indispensable reagents in modern organic and medicinal chemistry. A thorough understanding of their physical properties, solubility, and chemical reactivity—particularly the stability of the tert-butyl ester under basic conditions and its lability in acid—is essential for its successful application in complex synthetic pathways. The provided protocols offer reliable methods for its synthesis and purification, ensuring high-quality material for research and development endeavors.
References
- 1. Glycine tert butyl ester hydrochloride 27532-96-3 [cds-bsx.com]
- 2. GLYCINE tert-butyl ester hydrochloride [chembk.com]
- 3. CAS 27532-96-3: Glycine tert-butyl ester hydrochloride [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tert-Butyl glycinate CAS 6456-74-2 | 818213 [merckmillipore.com]
- 6. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 7. Glycine tert-butyl ester | C6H13NO2 | CID 151417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glycine tert-butyl ester hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 27532-96-3 CAS MSDS (Glycine tert butyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Glycine tert-butyl ester hydrochloride, 97% 27532-96-3 India [ottokemi.com]
- 11. Glycine tert-butyl ester, 97% | Fisher Scientific [fishersci.ca]
- 12. Acids - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
